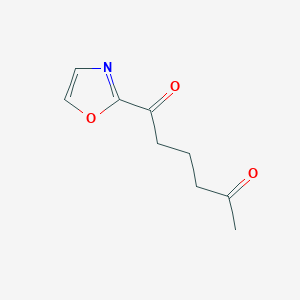

2-(5-Oxohexanoyl)oxazole

描述

Overview of Oxazole (B20620) Heterocycles in Organic Chemistry

Oxazoles are a class of five-membered heterocyclic aromatic compounds featuring an oxygen atom at position 1 and a nitrogen atom at position 3. tandfonline.comnih.govyoutube.com This arrangement confers a unique set of chemical properties that make the oxazole scaffold a valuable component in the synthesis of a wide array of biologically active molecules. thepharmajournal.comderpharmachemica.com The versatility of the oxazole ring has made it a popular target for researchers in medicinal chemistry, leading to the development of numerous compounds with potential therapeutic applications. tandfonline.comontosight.ai Oxazole derivatives are integral to many natural products and have been incorporated into various drugs, highlighting their importance in pharmaceutical and industrial applications such as dyes and plastics. thepharmajournal.comchemicalbook.com

Structural Characteristics of the Oxazole Ring System

The oxazole ring is a planar, unsaturated system that is considered aromatic, although its aromaticity is less pronounced than that of its sulfur-containing analog, thiazole (B1198619). thepharmajournal.com The molecular formula of the parent oxazole is C₃H₃NO. chemicalbook.com The presence of the pyridine-type nitrogen atom at position 3 renders the oxazole ring weakly basic. thepharmajournal.comchemicalbook.com The hydrogen atoms on the carbon atoms of the ring exhibit different levels of acidity, with the order being C2 > C5 > C4. tandfonline.com The structure of the oxazole ring allows for substitution at the C2, C4, and C5 positions, giving rise to a vast library of derivatives with diverse chemical properties and biological activities. thepharmajournal.com

Conceptual Framework for Studying Substituted Oxazoles in Academic Research

The academic study of substituted oxazoles is often centered on understanding the relationship between their structure and activity (Structure-Activity Relationship, SAR). tandfonline.com By systematically modifying the substituents on the oxazole ring, researchers can investigate how these changes influence the molecule's interaction with biological targets like enzymes and receptors. tandfonline.com This approach is fundamental to rational drug design, aiming to create more potent and less toxic therapeutic agents. tandfonline.com The oxazole moiety is considered a versatile scaffold in medicinal chemistry, providing a robust platform for the development of new chemical entities. tandfonline.comnih.gov

Research Context and Importance of 2-(5-Oxohexanoyl)oxazole as a Model Compound

While extensive research exists for the broad class of oxazole derivatives, specific data on this compound is limited. Its primary significance in a research context is as a model compound. Its structure, featuring an oxo-alkyl chain attached to the C2 position of the oxazole ring, makes it an excellent candidate for studying the fundamental chemistry of 2-acyloxazoles.

This compound allows for the investigation of:

Synthetic Methodologies: It can be used to develop and refine methods for introducing acyl groups onto the oxazole ring, a common step in the synthesis of more complex, biologically active molecules.

Reactivity Studies: The ketone and the oxazole ring are both reactive sites. Studying this compound can provide insights into the chemoselectivity of reactions, determining whether a reagent will interact with the side chain or the heterocyclic ring.

Physicochemical Properties: As a simple substituted oxazole, it helps in understanding the electronic influence of an acyl group on the aromatic system of the oxazole ring.

The data available for this compound is primarily its basic chemical identifiers, which are crucial for any chemical study.

| Property | Value | Source |

|---|---|---|

| CAS Number | 898758-98-0 | chemicalbook.com |

| Molecular Formula | C9H11NO3 | chemicalbook.com |

| Formula Weight | 181.19 g/mol | chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(1,3-oxazol-2-yl)hexane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(11)3-2-4-8(12)9-10-5-6-13-9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBGCKTXJWBFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642048 | |

| Record name | 1-(1,3-Oxazol-2-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-98-0 | |

| Record name | 1-(2-Oxazolyl)-1,5-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Oxohexanoyl Oxazole and Its Analogs

Introduction of the (5-Oxohexanoyl) Side Chain

Integration during Oxazole (B20620) Ring Formation

The synthesis of 2-(5-Oxohexanoyl)oxazole can be achieved by incorporating the keto-acyl side chain during the formation of the heterocyclic oxazole core. This approach involves the cyclization of precursors that already contain the 5-oxohexanoyl moiety or a protected version thereof.

One prominent method is the adaptation of the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. In a tailored approach for this compound, a suitable α-aminoketone would react with an activated derivative of 5-oxohexanoic acid, such as 5-oxohexanoyl chloride, to form the intermediate N-(2-oxoalkyl)-5-oxohexanamide. Subsequent cyclodehydration, often promoted by reagents like sulfuric acid or phosphorus pentoxide, would yield the desired 2-substituted oxazole.

Another versatile strategy involves the reaction of isocyanides with activated carboxylic acids. acs.org A recently developed method demonstrates the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using a triflylpyridinium reagent for in situ activation. acs.org This could be adapted by reacting 5-oxohexanoic acid with a suitable isocyanide, such as tosylmethyl isocyanide (TosMIC), which is a cornerstone of the van Leusen oxazole synthesis. acs.org The reaction between the activated 5-oxohexanoic acid and the isocyanide would lead directly to the formation of the this compound ring system.

Furthermore, oxidative cyclization reactions provide a direct route. For instance, the reaction of an aldehyde with an amine can lead to oxazole formation under oxidative conditions. rsc.org A hypothetical route could involve the use of 5-oxohexanal (B8756871) in a copper-mediated aerobic oxidative dehydrogenative annulation with an appropriate amine, though this would place the side chain at a different position unless a suitable precursor is designed. rsc.org

Post-Synthetic Functionalization of the Oxazole Core

An alternative pathway to this compound involves the modification of a pre-formed oxazole ring. This post-synthetic functionalization typically targets the C2 position, which is the most acidic and reactive site on the oxazole ring for deprotonation. wikipedia.org

The most direct method for introducing the acyl group is through metallation followed by acylation. The oxazole ring can be deprotonated at the C2 position using a strong base, such as n-butyllithium, to form a 2-lithiooxazole intermediate. This organometallic species is a potent nucleophile and can react with an appropriate acylating agent. wikipedia.org For the synthesis of the target compound, this would involve quenching the 2-lithiooxazole with 5-oxohexanoyl chloride or a related activated derivative of 5-oxohexanoic acid. The reaction must be conducted at low temperatures to prevent side reactions, as the 2-lithiooxazole can exist in equilibrium with a ring-opened isonitrile enolate. wikipedia.org

Direct Friedel-Crafts acylation of the oxazole ring is generally challenging. Oxazole is an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution compared to electron-rich rings like benzene. wikipedia.orgyoutube.com The reaction typically requires harsh conditions and may result in low yields or decomposition. However, palladium-catalyzed decarbonylative C-H functionalization has been reported for other azoles, where acylation can occur as a background reaction, indicating the complexity of direct acylation. acs.org

Another approach involves the use of 2-(halomethyl)oxazoles. These compounds can undergo nucleophilic substitution with various reagents. nih.gov While this method is primarily used to extend the carbon chain at the 2-position, it could be adapted through a multi-step sequence involving oxidation and further coupling, though this is a less direct route for introducing the 5-oxohexanoyl group.

Precursor Synthesis of the Oxohexanoyl Moiety

The 5-oxohexanoyl side chain is derived from 5-oxohexanoic acid . The synthesis of this crucial precursor can be accomplished through several established routes.

A common method is the Michael addition of acetone (B3395972) to acrylic acid or its derivatives, catalyzed by amines. organic-chemistry.org This reaction, however, can produce significant amounts of by-products like mesityl oxide. organic-chemistry.org Another approach involves the cleavage of 1,3-cyclohexanedione (B196179), which can be produced from cyclohexanone. The enzymatic cleavage of 1,3-cyclohexanedione by a hydrolase yields 5-oxocaproic acid (an alternative name for 5-oxohexanoic acid). beilstein-journals.org

For laboratory-scale synthesis, a reliable method involves the alkylation of a dianion of 5-oxohexanoic acid itself. Treatment with two equivalents of a strong base, like potassium hexamethyldisilazide, generates a dianion that can then be reacted with an electrophile such as bromoacetonitrile (B46782) to form 7-cyano-5-oxoheptanoic acid. organic-chemistry.org While this specific example extends the chain, the principle of forming the enolate at the alpha-position of the ketone is fundamental. The synthesis of 5-oxohexanoic acid often starts from more readily available materials, such as through the oxidation of cyclohexanol. beilstein-journals.org

Table 1: Synthetic Approaches for 5-Oxohexanoic Acid and Derivatives

| Method | Starting Materials | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Michael Addition | Acetone, Acrylic Acid | Amines | organic-chemistry.org |

| Enzymatic Cleavage | 1,3-Cyclohexanedione | 1,3-Cyclohexanedione hydrolase | beilstein-journals.org |

| Alkylation of Dianion | 5-Oxohexanoic acid | Potassium hexamethyldisilazide, Bromoacetonitrile | organic-chemistry.org |

Advanced Synthetic Techniques and Green Chemistry in Oxazole Synthesis

Modern synthetic chemistry emphasizes the use of advanced techniques and green chemistry principles to improve efficiency, reduce waste, and enhance safety. These approaches are highly relevant to the synthesis of this compound and its analogs.

Catalytic Strategies (e.g., Metal-Catalyzed Oxidative Cyclization, Palladium-Catalyzed Arylation)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including oxazoles.

Metal-Catalyzed Oxidative Cyclization : These reactions often involve the formation of C-N and C-O bonds in a single step from simple precursors. Copper and silver are frequently used catalysts. For example, a copper(II)-catalyzed oxidative cyclization of enamides can produce 2,5-disubstituted oxazoles. ijpsonline.com A silver-catalyzed method involves the oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides, offering a novel route to the oxazole ring. rsc.orgnih.gov A palladium-catalyzed and copper-mediated cascade oxidative cyclization has also been developed for synthesizing trisubstituted oxazoles, where water serves as the oxygen atom source. khanacademy.org

Palladium-Catalyzed Arylation : While not a direct route to the title compound, palladium-catalyzed direct C-H arylation is a powerful tool for functionalizing the oxazole core, which can be used to create complex analogs. rsc.orgyoutube.com Complementary methods allow for the highly regioselective arylation at either the C2 or C5 positions of the oxazole ring by carefully selecting the phosphine (B1218219) ligand and solvent polarity. acs.org This strategy is applicable for a wide range of aryl and heteroaryl halides and triflates. acs.org These techniques can be combined with other synthetic steps to build complex molecules containing the oxazole scaffold.

Table 2: Catalytic Strategies in Oxazole Synthesis

| Strategy | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Oxidative Cyclization | Ag(I) salts | Decarboxylative cyclization of α-oxocarboxylates and isocyanides. | rsc.orgnih.gov |

| Oxidative Cyclization | Pd(II)/Cu(II) | Cascade C-N and C-O bond formation; uses water as oxygen source. | khanacademy.org |

| Direct C-5 Arylation | Palladium / Phosphine Ligands (e.g., 5 or 6) | High regioselectivity at C-5 in polar solvents. | acs.org |

| Direct C-2 Arylation | Palladium / Phosphine Ligands (e.g., RuPhos) | High regioselectivity at C-2 in nonpolar solvents. | acs.org |

Microwave-Assisted and Ultrasound-Assisted Synthesis

The use of non-conventional energy sources like microwaves and ultrasound has significantly accelerated reaction times and improved yields in oxazole synthesis.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes. youtube.com This technique has been successfully applied to the van Leusen reaction and the synthesis of 5-substituted oxazoles from aldehydes and TosMIC. acs.orgrsc.org The rapid heating provided by microwaves can lead to higher yields and cleaner reaction profiles. youtube.com For example, the microwave-assisted synthesis of 5-phenyl oxazole from benzaldehyde (B42025) and TosMIC was achieved in 8 minutes with a 96% yield.

Ultrasound-Assisted Synthesis : Sonication provides energy through acoustic cavitation, which can promote reactions by creating localized high-temperature and high-pressure zones. This method is considered environmentally benign and has been used for the one-pot, three-component synthesis of various heterocyclic compounds, including derivatives that could be precursors to oxazoles. Ultrasound-assisted methods often result in excellent yields, shorter reaction times, and simpler work-up procedures compared to conventional heating methods.

Application of Ionic Liquids and Magnetically Recoverable Catalysts

Green chemistry principles encourage the use of recyclable and environmentally friendly materials.

Ionic Liquids : Ionic liquids (ILs) are salts with low melting points that can be used as solvents. Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive green solvents. rsc.orgyoutube.com The van Leusen synthesis of 4,5-disubstituted oxazoles has been effectively carried out in ionic liquids like [bmim]Br, with the ionic liquid being reused for multiple cycles without a significant drop in product yield. youtube.com Task-specific ionic liquids have also been designed to act as both the solvent and a basic catalyst. acs.orgrsc.org

Magnetically Recoverable Catalysts : Immobilizing a catalyst on magnetic nanoparticles (MNPs), such as Fe₃O₄, allows for its easy separation from the reaction mixture using an external magnet. This simplifies product purification and enables the catalyst to be reused multiple times, reducing cost and waste. Various magnetically recoverable nanocatalysts have been developed for the synthesis of oxazoles and other nitrogen-containing heterocycles, demonstrating high efficiency and reusability over several cycles.

Table 3: Green Chemistry Approaches in Oxazole Synthesis

| Approach | Example | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted | Synthesis of 5-substituted oxazoles using TosMIC. | Rapid reaction times (minutes), high yields. | youtube.com |

| Ultrasound-Assisted | One-pot synthesis of isoxazolines and oxadiazoles. | Shorter reaction times, high yields, simple procedure. | |

| Ionic Liquids | Van Leusen synthesis in [bmim]Br. | Recyclable solvent, high yields, thermally stable. | rsc.orgyoutube.com |

| Magnetic Catalysts | Fe₃O₄ MNP-supported catalysts. | Easy separation and recovery, catalyst reusability, reduced waste. |

Optimization and Scale-Up Considerations in this compound Synthesis

The successful transition of a synthetic route for this compound from laboratory-scale discovery to industrial-scale production hinges on meticulous optimization of reaction parameters and careful consideration of scale-up challenges. While specific process chemistry data for this compound is not extensively published, principles derived from the synthesis of related 2,5-disubstituted and keto-oxazoles provide a framework for potential optimization and scale-up strategies. Key areas of focus include maximizing yield and purity, ensuring process safety and robustness, minimizing environmental impact, and achieving economic viability.

The synthesis of oxazoles often involves multiple steps, and each requires individual optimization. For instance, in methods analogous to the Robinson-Gabriel synthesis, the cyclodehydration of an α-acylamino ketone precursor is a critical step. The choice of dehydrating agent can significantly impact yield; while traditional reagents like phosphorus pentachloride or sulfuric acid are effective, they can lead to low yields and are hazardous to handle on a large scale. ijpsonline.com Polyphosphoric acid has been shown to improve yields in similar syntheses to the 50-60% range. ijpsonline.com For scale-up, the ideal reagent would be effective, safe, and easily removed during workup.

Modern synthetic methods offer more efficient and scalable alternatives. For example, one-pot procedures that combine multiple transformations into a single operation are highly desirable for large-scale synthesis as they reduce processing time, solvent usage, and waste generation. A one-pot Suzuki-Miyaura coupling reaction has been developed for producing 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, and a boronic acid, which could be adapted for analogs of the target compound. tandfonline.com

Optimization of Reaction Conditions

The optimization of a synthetic route involves systematically varying reaction parameters to find the optimal balance of yield, purity, and reaction time. For the synthesis of oxazole derivatives, several factors are critical.

Catalyst Selection and Loading: Many modern oxazole syntheses rely on metal catalysts. Copper-catalyzed methods are common for forming the oxazole ring. tandfonline.com Optimization involves screening different copper salts (e.g., Cu(NO₃)₂, CuI) and ligands to maximize efficiency. tandfonline.comorganic-chemistry.org Catalyst loading is a key parameter; minimizing the amount of catalyst is crucial for reducing costs and simplifying purification by lowering residual metal content in the final product. For instance, in the synthesis of 2,4-disubstituted oxazoles from diazoketones and amides, copper(II) triflate has been employed as a catalyst. tandfonline.com

Solvent and Base Selection: The choice of solvent can influence reaction rates, yields, and solubility of intermediates and reagents. In van Leusen oxazole synthesis, which produces 5-substituted oxazoles, methanol (B129727) is often used as the solvent with a base like potassium carbonate. nih.gov For other methods, solvents like DMF or acetonitrile (B52724) might be employed. researchgate.net On a large scale, factors like solvent toxicity, environmental impact, cost, and ease of recovery become paramount. Green chemistry principles encourage the use of safer, more sustainable solvents.

Temperature and Concentration: Reaction temperature is a critical parameter that affects reaction kinetics and selectivity. Optimization aims to find the lowest possible temperature at which the reaction proceeds at a reasonable rate to minimize energy consumption and potential side reactions. Similarly, running reactions at higher concentrations is generally preferred for scale-up to maximize reactor throughput, but this must be balanced against potential issues with mixing, exotherm control, and solubility.

The following table summarizes the optimization of conditions for a generic iodine-catalyzed synthesis of 2,5-disubstituted oxazoles, which represents a plausible route for analogs of this compound.

| Parameter | Condition A | Condition B | Condition C | Optimal Condition | Yield (%) |

|---|---|---|---|---|---|

| Catalyst | None | I₂ (10 mol%) | I₂ (20 mol%) | I₂ (20 mol%) | ~79% |

| Oxidant | Air | H₂O₂ | TBHP | TBHP | ~79% |

| Base | K₂CO₃ | Et₃N | NaHCO₃ | NaHCO₃ | ~79% |

| Solvent | Toluene | DCM | DMF | DMF | ~79% |

Data is illustrative and based on typical optimization studies for 2,5-disubstituted oxazoles.

Scale-Up Considerations

Scaling a synthesis from the laboratory (milligram to gram scale) to a pilot plant or industrial production (kilogram to ton scale) introduces significant challenges.

Process Safety: Thorough thermal hazard evaluation is essential. Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature and pressure increases in a large reactor. Understanding the heat flow and implementing adequate cooling capacity are critical. Continuous flow reactors can be an effective strategy to mitigate these risks by providing superior heat and mass transfer in a small reaction volume at any given time. nih.gov

Purification: On a large scale, purification by column chromatography is often impractical and expensive. The process should be designed to yield a product that can be purified by crystallization or distillation. This means controlling the impurity profile of the reaction is crucial, as some impurities can inhibit crystallization.

Raw Material Sourcing and Cost: The cost and availability of starting materials and reagents become major drivers at scale. A synthetic route that is elegant on a lab scale may be economically unfeasible if it relies on expensive reagents. For instance, the ability to recover and reuse a base like DMAP can provide significant cost benefits in a scalable process. nih.gov

The development of a robust and scalable synthesis for this compound would likely involve adapting and optimizing existing oxazole synthesis methodologies with a focus on these principles. A potential approach could be a continuous flow process starting from readily available precursors, which would offer enhanced safety, consistency, and throughput compared to traditional batch processing. nih.gov

Reactivity and Reaction Pathways of 2 5 Oxohexanoyl Oxazole

Electrophilic Reactivity of the Oxazole (B20620) Ring

Electrophilic substitution on an oxazole ring, such as in 2-(5-Oxohexanoyl)oxazole, is generally difficult unless the ring is substituted with electron-releasing groups. pharmaguideline.comnumberanalytics.com The pyridine-like nitrogen atom at position 3 deactivates the ring towards electrophilic attack. oxfordsciencetrove.com

The reactivity of the oxazole ring towards electrophiles follows the order C4 > C5 > C2. pharmaguideline.com However, most electrophilic substitution reactions occur at the C5 position. wikipedia.orgtandfonline.com This is because the electron density is highest at this position, making it the most favorable site for electrophilic attack.

Table 1: Positional Selectivity in Electrophilic Aromatic Substitution of Oxazole

| Position | Relative Reactivity | Preferred Site of Attack |

| C2 | Low | Least favored |

| C4 | High | Most favored |

| C5 | Medium | Commonly observed |

This table summarizes the general positional selectivity for electrophilic attack on the oxazole ring.

The presence of substituents on the oxazole ring significantly influences its reactivity towards electrophiles. numberanalytics.comlibretexts.org Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack. numberanalytics.comtandfonline.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making electrophilic substitution more difficult. numberanalytics.com The 2-(5-Oxohexanoyl) group on the subject molecule is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack.

A notable electrophilic substitution reaction for oxazoles is formylation, such as the Vilsmeier-Haack reaction. pharmaguideline.comorganic-chemistry.org This reaction typically introduces a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.orgchemistrysteps.comwikipedia.org For oxazoles, formylation with reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) can occur, often at the C2 position. wikipedia.org The Vilsmeier-Haack reagent, a chloroiminium ion, is the active electrophile in this process. chemistrysteps.comwikipedia.orgtcichemicals.com

Nucleophilic Reactivity of the Oxazole Ring

The oxazole ring is generally more susceptible to nucleophilic attack than electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. oxfordsciencetrove.com

Nucleophilic aromatic substitution is more likely to occur on the oxazole ring, especially when a good leaving group is present. wikipedia.orgnumberanalytics.com The most electron-deficient position, and therefore the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.com Halogens at the C2 position can be readily displaced by nucleophiles. pharmaguideline.comtandfonline.com The order of reactivity for nucleophilic substitution is C2 >> C4 > C5. tandfonline.com However, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than simple substitution. pharmaguideline.com

Table 2: Reactivity of Oxazole Positions to Nucleophilic Attack

| Position | Susceptibility to Nucleophilic Attack |

| C2 | High |

| C4 | Low |

| C5 | Very Low |

This table indicates the general susceptibility of different positions on the oxazole ring to nucleophilic attack.

The hydrogen atom at the C2 position of the oxazole ring is the most acidic, with a pKa of approximately 20. tandfonline.comnsf.gov This makes deprotonation at C2 by a strong base a feasible process. wikipedia.orgpharmaguideline.com The resulting lithio salt can exist in equilibrium with a ring-opened enolate-isonitrile species. wikipedia.org This ring-opening is a common outcome of nucleophilic attack, particularly in the absence of a good leaving group for substitution. pharmaguideline.com For instance, the reaction of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent rearrangement to form imidazoles. pharmaguideline.com

Ring Stability and Rearrangement Mechanisms

Sensitivity of the Oxazole Ring to Reaction Conditions

The oxazole ring, a five-membered heterocycle containing both a nitrogen and an oxygen atom, is an aromatic system. numberanalytics.com However, its aromaticity is less pronounced than that of thiazoles, rendering it susceptible to a range of reactions. wikipedia.org The reactivity of the oxazole ring is significantly influenced by the presence and nature of substituents.

Generally, the oxazole ring is a weak base, with the conjugate acid having a pKa of approximately 0.8. wikipedia.org This low basicity means that protonation at the nitrogen atom can occur under acidic conditions, which can activate the ring towards certain transformations. pharmaguideline.com The hydrogen atoms on the oxazole ring exhibit varying levels of acidity, with the order being C2 > C5 > C4. tandfonline.com Deprotonation, particularly at the C2 position, can be achieved with strong bases, leading to the formation of lithio salts that can exist in equilibrium with ring-opened intermediates. wikipedia.org

The presence of the electron-withdrawing 5-oxohexanoyl group at the C2 position significantly influences the reactivity of the oxazole ring. This acyl group deactivates the ring towards electrophilic substitution, which typically occurs at the C5 position in the presence of electron-donating groups. tandfonline.comnumberanalytics.com Conversely, the acyl group enhances the susceptibility of the C2 position to nucleophilic attack. pharmaguideline.com While nucleophilic substitution reactions on the oxazole ring itself are not common and often lead to ring cleavage, the presence of a good leaving group at C2 can facilitate such reactions. pharmaguideline.com

The stability of the oxazole ring is also sensitive to temperature and the reaction medium. While oxazoles are generally considered thermally stable, the presence of specific substituents can promote thermally induced rearrangements. tandfonline.comchem-station.com

Table 1: General Reactivity of the Oxazole Ring

| Reaction Type | Reactivity of Oxazole Ring | Influence of 2-Acyl Substituent |

| Electrophilic Substitution | Generally requires electron-donating groups for activation, occurs at C5. tandfonline.comnumberanalytics.com | Deactivating, makes substitution more difficult. pharmaguideline.com |

| Nucleophilic Attack | Susceptible at C2, often leading to ring cleavage. pharmaguideline.com | Activating, increases the electrophilicity of the C2 position. pharmaguideline.com |

| Protonation | Occurs at the nitrogen atom under acidic conditions. pharmaguideline.com | Can influence the overall reactivity of the molecule. |

| Deprotonation | Possible at C2 with strong bases. wikipedia.org | May be influenced by the electron-withdrawing nature of the acyl group. |

| Cycloaddition Reactions | Can act as a diene in Diels-Alder reactions. wikipedia.org | The electron-withdrawing nature of the substituent can affect the dienophilic character. |

Thermal Rearrangements (e.g., Cornforth Rearrangement)

One of the most significant reaction pathways for 4-acyloxazoles is the Cornforth rearrangement, a thermally driven isomerization. chem-station.comwikipedia.org This rearrangement involves the exchange of the acyl group at the C4 position with the substituent at the C5 position of the oxazole ring. wikipedia.org While the specific compound is a 2-acyloxazole, the principles of thermal rearrangements in oxazole systems are relevant.

The mechanism of the Cornforth rearrangement is believed to proceed through a thermal pericyclic ring opening to form a nitrile ylide intermediate. chem-station.comwikipedia.org This intermediate then undergoes a rearrangement to form the isomeric oxazole. wikipedia.org The feasibility of the reaction is dependent on the relative energy levels of the starting material and the product. wikipedia.org The stability of the nitrile ylide intermediate, which has several resonance contributors, is a critical factor in determining the reaction outcome. wikipedia.org If the resonance structure that leads back to the starting material is the most stable, the rearrangement will not proceed efficiently. wikipedia.org

Research has shown that the Cornforth rearrangement can give high yields, often exceeding 90%, particularly when nitrogen-containing heterocycles are involved. wikipedia.org Although originally described for 4-acyloxazoles, the concept of thermal rearrangements in oxazole-containing molecules is a key aspect of their chemistry. chem-station.comwikipedia.org Thermal rearrangements of other heterocyclic systems are also well-documented, highlighting the importance of heat in promoting significant molecular transformations. nih.govnih.gov

Mechanistic Investigations of this compound Reactions

Understanding the precise mechanisms of reactions involving this compound is crucial for predicting its behavior and for the rational design of synthetic pathways. Mechanistic investigations often employ a combination of experimental and computational techniques.

Isotopic Labeling: Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. researchgate.netwikipedia.org For instance, in studying a rearrangement reaction, one could synthesize this compound with a ¹³C or ¹⁸O label at a specific position within the oxohexanoyl chain or the oxazole ring. researchgate.net By analyzing the position of the isotope in the product, the exact bond-breaking and bond-forming events can be determined. wikipedia.org This technique is particularly valuable for distinguishing between different proposed mechanistic pathways, such as intramolecular versus intermolecular processes. The use of stable isotopes like deuterium (B1214612) (²H), ¹³C, ¹⁵N, and ¹⁸O is common in these studies. researchgate.net

Computational Studies: Computational chemistry provides valuable insights into reaction mechanisms by modeling the energies of reactants, intermediates, transition states, and products. acs.orgnih.gov Density functional theory (DFT) and ab initio calculations can be used to map out the potential energy surface of a reaction, helping to identify the most likely reaction pathway. acs.org For example, computational studies on the Cornforth rearrangement have been used to investigate the pericyclic versus pseudopericyclic nature of the ring-opening step. acs.org These studies can also predict the influence of different substituents on the activation energy of the reaction, providing a theoretical basis for observed reactivity trends.

Kinetic Studies: Measuring the rate of a reaction under various conditions (e.g., temperature, concentration of reactants, solvent polarity) can provide crucial information about the reaction mechanism. The determination of the reaction order with respect to each reactant helps to establish the molecularity of the rate-determining step. Furthermore, the activation parameters (enthalpy and entropy of activation) derived from temperature-dependent kinetic studies can offer insights into the nature of the transition state.

By combining these investigative methods, a detailed picture of the reaction mechanisms of this compound can be constructed, leading to a deeper understanding of its chemical behavior.

Functionalization and Derivatization Strategies for 2 5 Oxohexanoyl Oxazole

Regioselective Functionalization of the Oxazole (B20620) Nucleus

The oxazole ring is an electron-rich heterocycle, but its functionalization can be challenging due to potential side reactions and issues with regioselectivity. However, several modern synthetic methods have been developed to selectively modify the oxazole nucleus.

Direct C-H arylation and alkenylation have emerged as powerful, atom-economical methods for modifying heterocycles without the need for pre-functionalization like halogenation or metalation. For oxazole derivatives, transition-metal catalysis, particularly with ruthenium(II), is effective for creating new carbon-carbon bonds. researchgate.net This approach typically involves the formation of a five-membered cyclic metal complex that facilitates the C-H activation at a specific position on the oxazole ring. researchgate.net

This strategy allows for the regioselective introduction of various aryl and alkenyl groups. The reaction has been demonstrated on related 2-arylbenzoxazole systems, where mono-alkenylated products are formed selectively. researchgate.net These methods generally exhibit broad substrate scope and good functional group tolerance, affording the desired products in high yields. researchgate.net

Table 1: Examples of Direct Functionalization Reactions Applicable to the Oxazole Nucleus

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product Type |

|---|---|---|---|

| Alkenylation | Ru(II) Complex | Unactivated Olefins | 2-(5-Oxohexanoyl)-5-alkenyloxazole |

This table is illustrative of general methods applicable to the oxazole core.

Metalation, particularly lithiation, is a classic and highly effective strategy for functionalizing the oxazole ring, especially at the C2 position. However, direct lithiation of a 2-substituted oxazole like 2-(5-Oxohexanoyl)oxazole presents competition. Strong bases such as alkyllithiums or lithium amides can deprotonate either the C5 position of the oxazole ring or the α-carbon of the alkyl side chain (the C4 position of the hexanoyl group). nih.gov

Furthermore, 2-lithiooxazoles are known to be unstable and can undergo electrocyclic ring-opening to form a vinyl isocyanide intermediate, which can complicate subsequent reactions. acs.orglookchem.com To overcome these challenges, specific reaction conditions and strategies are employed:

Directed Metalation: The use of lithium diethylamide can mediate the equilibration of a kinetically formed 5-lithiooxazole to the more stable 2-(lithiomethyl)oxazole isomer in related 2-methyloxazoles, suggesting that careful choice of base is critical. nih.gov

Stabilization of the Lithiated Intermediate: A robust method involves the formation of an oxazole-borane complex prior to metalation. This complex stabilizes the 2-lithiooxazole, preventing the problematic ring-opening and allowing for efficient trapping with a variety of electrophiles. acs.org

Once the C2-lithiated species is successfully generated and stabilized, it can react with numerous electrophiles to introduce a wide range of functional groups.

Table 2: Electrophiles for Trapping C2-Lithiooxazole Species

| Electrophile | Reagent Example | Resulting Functional Group at C2 |

|---|---|---|

| Alkyl Halide | Iodomethane | Methyl |

| Aldehyde | Benzaldehyde (B42025) | Hydroxybenzyl |

| Ketone | Acetone (B3395972) | 2-hydroxyprop-2-yl |

| Disulfide | Dimethyl disulfide | Methylthio |

This table provides examples of electrophilic trapping reactions following C2-lithiation.

Chemical Modifications of the (5-Oxohexanoyl) Side Chain

The side chain of this compound offers a distinct set of opportunities for derivatization, focusing on the ketone carbonyl and the connecting alkyl chain.

The ketone group at position 5 of the hexanoyl chain is a prime site for a variety of well-established chemical transformations. These modifications can alter the polarity, shape, and hydrogen-bonding capabilities of the side chain.

Table 3: Common Derivatization Reactions at the Ketone Carbonyl

| Reaction Type | Reagents | Product Structure |

|---|---|---|

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Forms a secondary alcohol, 2-(5-hydroxyhexanoyl)oxazole. |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Forms a tertiary alcohol, 2-(5-hydroxy-5-methylhexanoyl)oxazole. |

| Wittig Reaction | Methyltriphenylphosphonium bromide ((C₆H₅)₃PCH₃Br) / Base | Forms an alkene, 2-(5-methylidenehexanoyl)oxazole. |

| Reductive Amination | Ammonia (B1221849) (NH₃), Sodium cyanoborohydride (NaBH₃CN) | Forms a primary amine, 2-(5-aminohexanoyl)oxazole. |

The four-carbon alkyl chain between the oxazole ring and the ketone provides further sites for modification, although these are generally less reactive than the ketone or the oxazole nucleus. Strategies can be employed to introduce unsaturation or other functional groups, often by leveraging the reactivity of the positions alpha to the carbonyl groups. For instance, α-bromination of the ketone followed by elimination could introduce a double bond, yielding an enone structure.

Design and Synthesis of this compound Derivatives for Specific Chemical Applications

The functionalization strategies detailed above are instrumental in the rational design and synthesis of this compound derivatives for targeted applications. By combining modifications to the oxazole nucleus and the side chain, a diverse chemical library can be generated. The oxazole motif is a key component in numerous natural products and pharmaceutically relevant molecules, including anti-inflammatory and antimicrobial agents. nih.govrjstonline.com

For example, the synthesis of derivatives of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin involves the alkylation of a malonate ester with a 2-(halomethyl)oxazole. nih.gov This highlights how C-C bond formation on the side chain of an oxazole can lead to biologically active compounds. Similarly, various 2,5-disubstituted oxazoles have been investigated as antimicrobial agents. rjstonline.com The development of ethynyl-substituted oxazoles as building blocks for click chemistry further expands the potential for creating complex molecular architectures with applications in medicinal and materials science. chemrxiv.org

Table 4: Potential Applications Based on Derivatization Strategy

| Modification Site | Synthetic Strategy | Potential Application | Reference for Strategy |

|---|---|---|---|

| Side Chain | C-C bond formation (e.g., Malonate alkylation) | Anti-inflammatory agents | nih.gov |

| Oxazole Nucleus (C5) | Direct Arylation/Alkenylation | Antimicrobial agents | researchgate.netrjstonline.com |

| Oxazole Nucleus | Introduction of Ethynyl group | Click Chemistry Building Blocks | chemrxiv.org |

Click Chemistry Methodologies

The functionalization of this compound for click chemistry applications involves the strategic introduction of either an azide (B81097) or a terminal alkyne group. These functionalities serve as "handles" for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. organic-chemistry.orgwikipedia.org The structure of this compound offers two primary sites for such modifications: the oxazole ring and the hexanoyl side chain.

Functionalization of the Oxazole Ring:

The oxazole ring can be functionalized at the C4 or C5 positions. A common strategy involves the synthesis of a precursor oxazole with a suitable leaving group, such as a halogen, which can then be displaced by an azide or an alkyne-containing nucleophile. For instance, a 2-(5-oxohexanoyl)-4-chlorooxazole intermediate could be synthesized. Subsequent reaction with sodium azide would yield the corresponding 4-azidooxazole derivative. Alternatively, Sonogashira coupling with a protected alkyne, followed by deprotection, could introduce a terminal alkyne at this position.

Another approach involves building the oxazole ring with the desired click chemistry handle already in place. For example, starting from a serine derivative that has been modified with an azide or alkyne, subsequent cyclization and oxidation could yield the desired functionalized oxazole.

Functionalization of the Hexanoyl Side Chain:

The ketone at the 5-position of the hexanoyl side chain provides a key site for introducing a click chemistry handle. One potential method is the conversion of the ketone to a hydroxyl group via reduction, followed by etherification with a molecule containing an azide or alkyne, such as propargyl bromide or an azido-functionalized alcohol.

Alternatively, the ketone can be converted to a hydrazone, which can then be further functionalized. For example, reaction with a hydrazine (B178648) containing a terminal alkyne or an azide would directly install the desired functionality. wikipedia.org Another strategy involves the alpha-functionalization of the ketone. Deprotonation with a suitable base can generate an enolate, which can then react with an electrophile bearing an azide or alkyne group. wikipedia.org

A hypothetical scheme for introducing a terminal alkyne into the side chain is presented below:

Table 1: Hypothetical Reaction Scheme for Alkyne Functionalization

| Step | Reactant | Reagent | Product |

| 1 | This compound | 1. NaBH4, 2. Propargyl bromide, NaH | 2-(5-(Prop-2-yn-1-yloxy)hexanoyl)oxazole |

This table illustrates a two-step process where the ketone is first reduced to a secondary alcohol and then etherified with propargyl bromide to introduce the terminal alkyne.

Synthesis of Multifunctional Oxazole Conjugates

With an azide or alkyne handle installed on the this compound scaffold, the synthesis of multifunctional conjugates can be readily achieved through click chemistry. This powerful ligation technique allows for the covalent attachment of a wide variety of molecular entities, each imparting a specific function to the final conjugate. nih.gov

The choice of the molecule to be "clicked" onto the oxazole derivative depends on the desired application. For example, to create a fluorescent probe for biological imaging, a fluorophore containing a complementary azide or alkyne group can be attached. Similarly, for targeted delivery applications, a biotin (B1667282) moiety can be conjugated to the oxazole for binding to streptavidin, or a specific ligand for a cellular receptor can be introduced.

The versatility of click chemistry also allows for the construction of more complex, multifunctional conjugates. For instance, a single this compound derivative could be conjugated to both a targeting molecule and a therapeutic agent, creating a theranostic compound. Furthermore, the attachment of polyethylene (B3416737) glycol (PEG) chains can improve the solubility and pharmacokinetic properties of the conjugate.

An example of a potential multifunctional conjugate is the attachment of a fluorescent dye and a cell-penetrating peptide (CPP) to the oxazole core. This could be achieved by first clicking the CPP to the functionalized oxazole, followed by a second click reaction to attach the dye, or by using a linker molecule that incorporates both functionalities.

Table 2: Examples of Potential Multifunctional Oxazole Conjugates

| Conjugated Molecule | Functionality | Potential Application |

| Fluorescein-azide | Fluorescence | Biological imaging |

| Biotin-alkyne | High-affinity binding | Affinity-based purification, targeted delivery |

| PEG-azide | Improved solubility and biocompatibility | Drug delivery |

| Galactose-alkyne | Targeting lectin receptors | Targeted drug delivery to hepatocytes |

This table provides a few examples of how different molecules can be conjugated to a functionalized this compound to create probes and delivery systems with diverse applications.

Development of Libraries of this compound Analogs

The development of libraries of this compound analogs is a crucial step in exploring the structure-activity relationships of this compound class and for identifying derivatives with optimized properties. Combinatorial chemistry and parallel synthesis are powerful strategies for generating such libraries in an efficient manner. nih.govacs.org

A diversity-oriented synthesis approach can be employed, where variations are introduced at multiple positions of the this compound scaffold. This can involve modifying both the oxazole ring and the hexanoyl side chain.

Library Generation via Oxazole Ring Modification:

Starting from a common intermediate, a variety of substituents can be introduced at the C4 and C5 positions of the oxazole ring. For instance, a library of 4-substituted analogs could be generated by reacting a 4-halo-2-(5-oxohexanoyl)oxazole with a diverse set of amines, thiols, or boronic acids (via Suzuki coupling). tandfonline.com Similarly, if the oxazole is constructed via a van Leusen reaction, a library of 5-substituted analogs can be synthesized by using a range of different aldehydes as starting materials. mdpi.comnih.gov

Library Generation via Side Chain Modification:

The 5-keto group on the hexanoyl side chain serves as a versatile handle for diversification. A library of hydrazone derivatives can be prepared by reacting this compound with a collection of different hydrazines. Reductive amination with a library of primary and secondary amines would yield a diverse set of amino-analogs. Furthermore, the ketone can be converted to other functional groups, such as an oxime or a thioacetal, each of which can be further modified.

A hypothetical library design is outlined below, where diversity is introduced at both the oxazole C4 position and the side chain ketone.

Table 3: Hypothetical Library of this compound Analogs

| Scaffold | R1 (at C4 of oxazole) | R2 (modification of ketone) |

| This compound | -H | =N-NH-Ph |

| This compound | -CH3 | =N-NH-C6H4-F |

| This compound | -Ph | =N-O-CH2-Ph |

| This compound | -H | -NH-CH2-COOH |

| This compound | -CH3 | -NH-(CH2)2-OH |

This table illustrates a small subset of a potential library, showcasing how systematic variation of different parts of the molecule can lead to a large number of diverse analogs for screening and further development. The use of solid-phase synthesis, where the initial oxazole scaffold is attached to a resin, can greatly facilitate the purification and handling of such libraries. google.com

Computational and Theoretical Investigations of 2 5 Oxohexanoyl Oxazole and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Aromaticity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of heterocyclic compounds like oxazoles. irjweb.com These studies provide insights into the distribution of electrons, the aromatic character, and the molecular orbitals, which collectively govern the molecule's stability and reactivity.

The oxazole (B20620) ring is an aromatic heterocycle, though its aromaticity is less pronounced than that of thiazole (B1198619) or imidazole. wikipedia.org The presence of two different heteroatoms, the more electronegative oxygen and the less electronegative nitrogen, results in an uneven distribution of electron density around the ring. This electronic asymmetry is a key determinant of its chemical behavior.

Molecular Orbital Analysis of Oxazole System

The reactivity of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pressbooks.pubyoutube.com The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. irjweb.com

Computational studies on various oxazole derivatives provide representative data on these parameters.

Table 1: Representative Frontier Orbital Energies for Substituted Oxazoles (Calculated via DFT) Note: This table presents generalized data from studies on various oxazole derivatives to illustrate the concepts, not specific values for 2-(5-Oxohexanoyl)oxazole.

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Amino-oxazole | -5.8 | -0.5 | 5.3 |

| 2-Nitro-oxazole | -7.2 | -2.5 | 4.7 |

| 2-Methyl-oxazole | -6.1 | -0.8 | 5.3 |

This interactive table is based on representative data from computational studies on substituted oxazoles.

Electronic Properties Influencing Reactivity

Beyond frontier orbitals, several other quantum chemical descriptors are used to predict reactivity. These include chemical hardness (η), electronegativity (χ), and the global electrophilicity index (ω).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap. A harder molecule has a larger gap and is less reactive.

Electronegativity (χ): The ability of a molecule to attract electrons.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electron acceptor.

The presence of an electron-withdrawing substituent like the 2-(5-Oxohexanoyl) group is expected to increase the electronegativity and electrophilicity of the oxazole ring system, making it more susceptible to nucleophilic attack, particularly at the C2 position. numberanalytics.comtandfonline.com Conversely, it would decrease its reactivity towards electrophiles. tandfonline.com The C2 position of the oxazole ring is the most acidic and prone to deprotonation. wikipedia.orgtandfonline.com

Mechanistic Elucidation of Reaction Pathways

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of the reaction pathway can be constructed.

For oxazole derivatives, several reaction types are of interest, including cycloadditions (like the Diels-Alder reaction), palladium-catalyzed cross-couplings, and substitutions. wikipedia.orgacs.org Computational studies can clarify the feasibility of different pathways and predict reaction outcomes.

Transition State Analysis

A transition state (TS) represents the highest energy point along a reaction coordinate, an unstable configuration that molecules must pass through to transform from reactants to products. Computational methods are used to locate the geometry of the TS and calculate its energy. The energy of the TS relative to the reactants determines the activation energy of the reaction, which is a key factor controlling the reaction rate.

For instance, in the Diels-Alder reaction of an oxazole with a dienophile, computational analysis would identify the transition state for the [4+2] cycloaddition. The geometry of this TS would reveal whether the reaction is synchronous or asynchronous. In palladium-catalyzed reactions, such as the difluoromethylation of azoles, organometallic mechanistic studies have identified key intermediates and transition states, revealing, for example, low-energy 6-membered transition states for concerted metalation-deprotonation (CMD). acs.org

Energy Profiles of Reactions

An energy profile, or reaction coordinate diagram, plots the energy of the system as it progresses from reactants to products. These profiles provide a visual representation of the reaction mechanism, showing the relative energies of all intermediates and transition states.

Table 2: Hypothetical Energy Profile Data for a Reaction of a 2-Substituted Oxazole Note: This table illustrates the type of data generated from computational studies of reaction mechanisms.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (TS1) | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 (TS2) | +15.8 |

This interactive table provides a hypothetical example of data that would be generated in a reaction energy profile study.

Such profiles are crucial for understanding reaction kinetics and thermodynamics. For example, a reaction with a high-energy transition state will be slow, while a reaction where the products are much lower in energy than the reactants will be thermodynamically favorable. Studies on the Rh(II)-catalyzed transformation of diazo-substituted oxazoles into naphtho[2,1-d]oxazoles have used such methods to confirm that the reaction proceeds through a formal insertion into a C-H bond, and to rule out alternative pathways like the Wolff rearrangement. acs.org

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a series of compounds with their observed reactivity. researchgate.net In the context of computational chemistry, this involves calculating various electronic and structural descriptors for a set of related molecules and then using statistical methods to find correlations with experimental or calculated reactivity data (e.g., reaction rates or activation energies).

For oxazole derivatives, SRR studies have shown that the nature and position of substituents on the ring have a profound impact on reactivity. numberanalytics.com

Electron-donating groups (EDGs) , such as amino or methoxy (B1213986) groups, increase the electron density of the oxazole ring. This enhances its reactivity towards electrophiles, typically at the C5 position. numberanalytics.com EDGs also facilitate reactions where the oxazole acts as a diene in Diels-Alder reactions. wikipedia.org

Electron-withdrawing groups (EWGs) , such as nitro, cyano, or acyl groups (like the 5-oxohexanoyl group), decrease the ring's electron density. numberanalytics.com This deactivates the ring towards electrophilic attack but makes it more susceptible to nucleophilic attack, especially at the C2 and C4 positions. tandfonline.com

Correlating Substituent Effects with Reaction Outcomes

The chemical reactivity of the this compound scaffold can be significantly altered by the introduction of various substituent groups. These substituents can exert electronic and steric effects that influence the electron density distribution within the oxazole ring and the attached side chain, thereby affecting reaction rates and pathways.

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to quantify these effects. researchgate.net By calculating parameters such as molecular electrostatic potential (MEP) maps, frontier molecular orbital (FMO) energies (HOMO and LUMO), and atomic charges, researchers can predict how a given substituent will impact the molecule's reactivity. mdpi.comrjeid.com

For instance, introducing an electron-donating group (EDG), such as a methoxy (-OCH₃) or an amino (-NH₂) group, at the C4 or C5 position of the oxazole ring would be expected to increase the electron density of the ring system. This would make the ring more susceptible to electrophilic attack but could also influence the acidity of protons on the alkyl chain. Conversely, an electron-withdrawing group (EWG) like a nitro (-NO₂) or cyano (-CN) group would decrease the ring's electron density, making it more prone to nucleophilic attack. otterbein.edunih.gov

The 5-oxohexanoyl side chain itself offers multiple reactive sites, including the ketone carbonyl group and the alpha-protons. Substituents on the oxazole ring can electronically influence the reactivity of this side chain. For example, a strong EWG on the oxazole ring could increase the acidity of the protons alpha to the carbonyl group, facilitating enolate formation.

A hypothetical study on derivatives of this compound might yield the following predictive data:

| Substituent at C4 | Hammett Constant (σp) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Predicted Reactivity towards Electrophiles |

|---|---|---|---|---|

| -H (unsubstituted) | 0.00 | -6.8 | -1.2 | Baseline |

| -CH₃ (Methyl) | -0.17 | -6.6 | -1.1 | Increased |

| -OCH₃ (Methoxy) | -0.27 | -6.4 | -1.0 | Significantly Increased |

| -Cl (Chloro) | 0.23 | -7.0 | -1.5 | Decreased |

| -NO₂ (Nitro) | 0.78 | -7.5 | -2.0 | Significantly Decreased |

This table illustrates how the electronic properties of substituents correlate with the molecule's frontier orbital energies, which are key indicators of chemical reactivity.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical correlation between the structural features of a series of compounds and their chemical reactivity. nih.govresearchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression or machine learning algorithms, to relate these descriptors to an experimentally measured reactivity parameter (e.g., reaction rate constant, pKa). nih.govarxiv.org

For a series of derivatives of this compound, a QSRR study might involve:

Synthesizing a library of derivatives with diverse substituents at various positions.

Measuring a specific reactivity parameter for each compound, for example, the rate of a specific reaction at the ketone group.

Calculating molecular descriptors for each derivative. These can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific substituent parameters (e.g., Taft steric parameters).

Topological: Indices that describe molecular branching and connectivity.

Thermodynamic: Heat of formation, Gibbs free energy.

Developing the QSRR model by identifying the descriptors that best predict the observed reactivity.

A resulting QSRR equation might look like:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃*logP

Where log(k) is the logarithm of the reaction rate, σ is an electronic descriptor, Eₛ is a steric descriptor, logP is a hydrophobicity descriptor, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such models are valuable for predicting the reactivity of new, unsynthesized derivatives, thereby guiding experimental efforts. nih.gov

Molecular Modeling and Computational Design of Novel Oxazole Systems

Beyond predicting the reactivity of existing compounds, computational modeling is a cornerstone of modern chemical design, enabling the in silico creation of novel oxazole-based molecules with tailored properties. nih.govnih.gov

Prediction of Synthetic Accessibility

A crucial aspect of designing new molecules is ensuring they can be practically synthesized. A brilliantly designed molecule is of little use if it cannot be made in the laboratory. Computational methods for predicting synthetic accessibility (SA) have become increasingly sophisticated. nih.gov

These methods evaluate a molecule's structure and assign a score based on factors like:

Molecular Complexity: This includes the number of atoms, rings, chiral centers, and complex ring fusions. researchgate.net

Fragment Contribution: The molecule is broken down into fragments, and each fragment is assigned a score based on its frequency in large databases of known, synthesizable compounds like PubChem. researchgate.net

| Compound | Key Structural Features | Hypothetical SA Score | Estimated Ease of Synthesis |

|---|---|---|---|

| Oxazole | Simple heterocycle | 1.5 | Very Easy |

| This compound | Oxazole ring, ketone, linear alkyl chain | 3.5 | Accessible |

| Phorboxazole A | Multiple oxazole/oxazine rings, many stereocenters, large macrolide | 9.2 | Very Difficult |

This predictive scoring allows chemists to filter out computationally designed molecules that are likely to be synthetically intractable, saving significant time and resources.

Design for Targeted Chemical Interactions

One of the most powerful applications of molecular modeling is the rational design of molecules to interact with a specific biological target, such as an enzyme or a receptor. nih.govmdpi.com This process, often part of a drug discovery pipeline, typically involves several computational techniques.

Molecular Docking: This technique predicts the preferred orientation of a molecule (a "ligand") when bound to a target protein. rjeid.com A scoring function is used to estimate the binding affinity (e.g., in kcal/mol), which helps rank different potential ligands. nih.gov For instance, derivatives of this compound could be designed as enzyme inhibitors. The oxazole ring might serve as a scaffold, while modifications to the side chain could be made to optimize interactions with amino acid residues in the enzyme's active site. nih.govnih.gov

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific target. These features include hydrogen bond donors/acceptors, hydrophobic regions, and positive/negative ionizable groups. By identifying a pharmacophore from known active compounds, chemists can design novel molecules, like new oxazole derivatives, that match the pharmacophore and are therefore likely to be active.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time. This provides a more dynamic and realistic view of the binding interaction than static docking, helping to confirm the stability of the predicted binding pose. rjeid.comnih.gov

Imagine a project to design an inhibitor for a hypothetical kinase. Starting with this compound as a fragment, a computational chemist could use these tools to guide its evolution into a potent and selective inhibitor.

| Derivative of this compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Lead Compound | - | -5.5 | Weak hydrophobic interaction |

| Derivative 1 | Addition of a phenyl group to the chain | -7.2 | Pi-stacking with Phenylalanine residue |

| Derivative 2 | Conversion of ketone to hydroxyl | -7.8 | Hydrogen bond with Aspartate residue |

| Derivative 3 | Addition of phenyl and hydroxyl groups | -9.5 | Pi-stacking and multiple hydrogen bonds |

Through such iterative cycles of computational design, prediction, and subsequent synthesis, novel oxazole systems can be developed for a wide range of applications, from materials science to medicine. mdpi.comtandfonline.com

Future Directions and Emerging Research Avenues for 2 5 Oxohexanoyl Oxazole Chemistry

Development of Innovative and Sustainable Synthetic Routes

The synthesis of oxazole (B20620) derivatives has traditionally relied on classic name reactions such as the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen reaction. tandfonline.comyoutube.com While effective, these methods often involve harsh conditions or produce significant waste. The future of synthesizing compounds like 2-(5-Oxohexanoyl)oxazole lies in the development of more sustainable and efficient "green" methods. ijpsonline.com

Emerging research focuses on microwave-assisted and ultrasound-based techniques, which can dramatically reduce reaction times and improve yields. ijpsonline.commdpi.com The use of ionic liquids as recyclable reaction media and the development of novel catalysts are also at the forefront of creating environmentally benign synthetic pathways. ijpsonline.comnih.gov A recent highly efficient method involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a stable triflylpyridinium reagent, which allows for broad functional group tolerance and the potential for recycling the base. nih.gov

Table 1: Comparison of Synthetic Routes for Oxazole Derivatives

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Classic Methods (e.g., Robinson-Gabriel) | Cyclodehydration of 2-acylamino ketones using strong dehydrating agents like sulfuric or polyphosphoric acid. ijpsonline.com | Well-established and understood. | Often requires harsh conditions, stoichiometric reagents, and can have low yields. ijpsonline.com |

| Van Leusen Oxazole Synthesis | A [3+2] cycloaddition reaction between an aldehyde and tosylmethylisocyanide (TosMIC) under basic conditions. mdpi.comnih.gov | Mild conditions, good for 5-substituted oxazoles. nih.gov | TosMIC can be a limiting reagent; may require specific starting materials. |

| Modern Catalytic Methods | Use of metal catalysts (e.g., copper, palladium) to facilitate cyclization and cross-coupling reactions. tandfonline.comorganic-chemistry.org | High efficiency, selectivity, and functional group tolerance. acs.org | Catalyst cost and potential for metal contamination in the final product. |

| Green Approaches (Microwave/Ultrasound) | Using alternative energy sources to drive the reaction, often in greener solvents like ionic liquids or even water. ijpsonline.commdpi.com | Rapid reaction times, higher yields, reduced energy consumption, and less hazardous waste. ijpsonline.com | Requires specialized equipment; scalability can be a challenge. |

| Direct from Carboxylic Acids | In situ activation of carboxylic acids followed by reaction with isocyanoacetate derivatives. nih.gov | Bypasses the need to pre-activate the carboxylic acid, broad scope, and potential for reagent recycling. nih.gov | Requires a specific activating reagent. |

Exploration of Unconventional Reaction Pathways and Transformations

Beyond improving existing synthetic routes, researchers are exploring entirely new ways to functionalize the oxazole core. These unconventional pathways open the door to creating novel analogues of this compound with unique properties.

Key areas of exploration include:

C-H Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds on the oxazole ring, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed C-H functionalization has been used to introduce difluoromethyl groups into azoles, offering a streamlined route to novel compounds. acs.org

Photocatalysis: Visible-light photocatalysis provides a mild and environmentally friendly way to forge new bonds. It has been successfully used to synthesize substituted oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org

Electrochemistry: Electrochemical methods can drive oxidation and reduction reactions without the need for chemical reagents, offering a clean and controllable way to synthesize and modify oxazole derivatives. tandfonline.com

Ring Transformations: Novel methods are being developed that involve the ring contraction of other heterocyclic systems, such as 1,4-oxazin-2-ones, to produce highly functionalized oxazoles. lookchem.com

Table 2: Emerging Unconventional Reactions for Oxazole Chemistry

| Reaction Type | Description | Potential Application for this compound |

|---|---|---|

| Palladium-Catalyzed C-H Functionalization | Direct coupling of a C-H bond on the oxazole ring with a reaction partner, such as a fluoroalkyl group. acs.org | Modification of the oxazole C4 or C5 positions to introduce new functional groups. |

| Visible-Light Photoannulation | Using light to trigger the cyclization of precursors like α-azidochalcones into diaryloxazoles. organic-chemistry.org | Development of light-based synthetic routes for oxazole ring formation. |

| Hypervalent Iodine Reagents | Utilizing reagents like PhI(OTf)₂ for metal-free intramolecular oxidative cyclization of N-styrylbenzamides. organic-chemistry.org | A metal-free alternative for creating substituted oxazole rings. |

| 1,3-Dipolar Cycloaddition | A fundamental reaction for forming five-membered rings, such as reacting alkynes with nitrile oxides to build the oxazole core. nih.gov | A versatile method for constructing the core oxazole ring with various substituents. |

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry—where reactions are run in continuous streams through tubes or channels—are being increasingly applied to the synthesis of heterocyclic compounds. For a molecule like this compound, this approach offers significant advantages over traditional batch production, including enhanced safety, precise control over reaction parameters, and improved scalability. ijpsonline.com Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, can accelerate the discovery and optimization of new oxazole derivatives by rapidly screening numerous reaction conditions and building libraries of related compounds. nih.gov

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

As synthetic methods become more sophisticated, so too must the analytical techniques used to monitor them. The future of characterizing reactions that produce this compound will involve a greater reliance on in-situ and real-time monitoring.

Techniques such as:

Process Analytical Technology (PAT): Using spectroscopic tools like Fourier-Transform Infrared (FTIR) or Raman spectroscopy directly in the reaction vessel to track the concentration of reactants and products over time.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques and the use of ¹⁵N NMR are crucial for unambiguously determining the structure of complex and regioisomeric oxazole derivatives. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the exact mass and elemental composition of newly synthesized compounds. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, which is invaluable for confirming the synthesis of novel compounds and for understanding structure-activity relationships. nih.gov

Table 3: Advanced Characterization Techniques for Oxazole Derivatives

| Technique | Application | Information Gained |

|---|---|---|

| FTIR/Raman Spectroscopy | In-situ reaction monitoring. | Real-time data on reaction kinetics, conversion rates, and intermediate formation. |

| ¹H, ¹³C, and ¹⁵N NMR | Structural elucidation of final products. nih.govbiointerfaceresearch.com | Detailed connectivity of atoms, confirmation of regio- and stereochemistry. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination. nih.gov | Confirmation of elemental formula and molecular weight. |

| Single-Crystal X-ray Diffraction | Unambiguous 3D structure determination. nih.gov | Absolute confirmation of molecular structure, bond lengths, and angles. |

| Cyclic Voltammetry (CV) / Electrochemical Impedance Spectroscopy (EIS) | Characterizing electrochemical properties of functionalized materials. acs.org | Information on redox behavior and charge transfer at surfaces. acs.org |

Interdisciplinary Research with Chemical Biology Tools

The oxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and pharmaceuticals. tandfonline.com Future research will increasingly bridge synthetic chemistry with chemical biology. Functionalized molecules like this compound can be designed as chemical probes to study biological processes. For example, the ketone group could be used as a handle to attach reporter tags, such as fluorescent dyes or biotin (B1667282), allowing researchers to track the molecule's interactions within cells. mdpi.com Furthermore, computational tools and machine learning are being used to design and predict the biological activity of new oxazole derivatives, accelerating the discovery of new therapeutic agents. nih.gov

Design of Tailored Oxazole Architectures for Emerging Technologies

The ability to precisely control chemical structure opens up new frontiers in materials science. The future will see the design of tailored oxazole-based architectures for specific technological applications. This includes the synthesis of poly(2-oxazoline)s, a class of biocompatible polymers, where the oxazole unit is part of the polymer backbone. mdpi.comrsc.org By carefully selecting monomers and controlling the polymerization process, materials with specific properties, such as stimuli-responsiveness or self-assembly capabilities, can be created. researchgate.net The functional groups on this compound make it a potential building block for incorporation into such advanced macromolecular structures, with applications ranging from drug delivery systems to advanced coatings. acs.org

常见问题

Basic Research Questions

Q. What are the common synthetic pathways for preparing oxazole derivatives with ketone functionalities, such as 2-(5-Oxohexanoyl)oxazole?

- Methodological Answer : Oxazole derivatives with ketone groups are typically synthesized via cyclization reactions. For example, Robinson-Gabriel synthesis involves intramolecular dehydration of 2-acylamido ketones to form the oxazole ring . Alternative routes include using aldehyde and cyanide precursors under acidic conditions (Fischer oxazole synthesis) . For this compound, a multi-step approach may involve introducing the 5-oxohexanoyl moiety via nucleophilic substitution or acylation after initial oxazole ring formation .

Q. How can the structural integrity and purity of this compound be verified post-synthesis?

- Methodological Answer : Characterization typically employs a combination of analytical techniques: